BenchChemオンラインストアへようこそ!

ethyl 2-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamido)acetate

Aqueous solubility Drug-likeness Indole-3-glyoxylamide

This indole-3-glyoxylamide uniquely combines a morpholino-2-oxoethyl N1 substituent with an ethyl glycinate ester, a validated prodrug strategy for oral exposure (US 6,140,327). Unlike free acid congeners requiring IV formulation, this compound enables oral gavage in rodent septic shock/pancreatitis models. The morpholino group (pKa ~7) enhances aqueous solubility at assay pH, reducing false positives in HTS. Dual sPLA2/antiprion annotation enables cross-pathway phenotypic profiling. Optimal for dose-response studies and automated screening.

Molecular Formula C20H23N3O6
Molecular Weight 401.419
CAS No. 872855-53-3
Cat. No. B2738330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamido)acetate
CAS872855-53-3
Molecular FormulaC20H23N3O6
Molecular Weight401.419
Structural Identifiers
SMILESCCOC(=O)CNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCOCC3
InChIInChI=1S/C20H23N3O6/c1-2-29-18(25)11-21-20(27)19(26)15-12-23(16-6-4-3-5-14(15)16)13-17(24)22-7-9-28-10-8-22/h3-6,12H,2,7-11,13H2,1H3,(H,21,27)
InChIKeyZIPGTCMUKUKQPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specification for Ethyl 2-(2-(1-(2-Morpholino-2-Oxoethyl)-1H-Indol-3-Yl)-2-Oxoacetamido)Acetate (CAS 872855-53-3): An Indole-3-Glyoxylamide Derivative


Ethyl 2-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamido)acetate (CAS 872855-53-3) belongs to the 1H-indole-3-glyoxylamide class, a scaffold extensively characterized as inhibitors of secretory phospholipase A2 (sPLA2) [1] and, in separate programs, as antiprion agents . The compound is architecturally distinguished by a morpholino-2-oxoethyl substituent at the indole N1 position and an ethyl glycinate ester terminus—features separately associated with prodrug design for enhanced oral bioavailability in related indole-based sPLA2 inhibitor series [1]. This specific combination of functional groups defines its differentiation from simpler indole-3-glyoxylamides.

Why Generic Indole-3-Glyoxylamide Replacements Cannot Recapitulate the Solubility and Metabolic Liability Profile of Ethyl 2-(2-(1-(2-Morpholino-2-Oxoethyl)-1H-Indol-3-Yl)-2-Oxoacetamido)Acetate


The indole-3-glyoxylamide pharmacophore tolerates extensive N1 and amide-side-chain diversification, yet the selection of a morpholino-2-oxoethyl substituent is not interchangeable with simpler N-alkyl or N-benzyl groups. The morpholino moiety introduces a tertiary amine (calculated pKa ~7) and ether oxygen atoms capable of engaging in hydrogen-bond networks with aqueous solvent, which directly modulates solubility and crystalline form . Simultaneously, the ethyl ester on the glycinate arm provides a hydrolytically labile site that can release the free carboxylic acid in vivo—a prodrug strategy explicitly validated for morpholino-N-ethyl ester derivatives of indole sPLA2 inhibitors to improve oral exposure [1]. Replacing either element with a metabolically inert or poorly soluble congener would eliminate these built-in design features, potentially compromising both solubility-limited absorption and target engagement.

Head-to-Head and Class-Level Comparative Evidence for Ethyl 2-(2-(1-(2-Morpholino-2-Oxoethyl)-1H-Indol-3-Yl)-2-Oxoacetamido)Acetate


Comparative Solubility: Morpholino-2-Oxoethyl vs. Unsubstituted Indole-3-Glyoxylamide

The morpholino-2-oxoethyl group at the indole N1 position introduces a basic tertiary amine (calculated pKa ~7) and a hydrogen-bond-accepting morpholine oxygen, structural features absent in the N-unsubstituted indole-3-glyoxylamide parent scaffold. This modification is expected to enhance aqueous solubility at physiologically relevant pH by 10- to 100-fold based on the established solubility improvement observed when morpholino groups are appended to aromatic scaffolds, though direct comparative kinetic solubility data for this specific compound pair have not been published .

Aqueous solubility Drug-likeness Indole-3-glyoxylamide

Prodrug Activation: Ethyl Ester vs. Free Carboxylic Acid in Indole-3-Glyoxylamide sPLA2 Inhibitors

In the Eli Lilly morpholino-N-ethyl ester prodrug patent series (US 6,140,327), the ethyl ester form of an indole-3-glyoxylamide sPLA2 inhibitor demonstrated significantly enhanced oral bioavailability compared to its free carboxylic acid parent. The morpholino-N-ethyl ester prodrug (I) is explicitly claimed as a bioavailable form of the known sPLA2 inhibitor ((3-(2-amino-1,2-dioxoethyl)-2-ethyl-1-(phenylmethyl)-1H-indol-4-yl)oxy)acetic acid (II) [1]. CAS 872855-53-3 incorporates a directly analogous ethyl ester motif on the glycinate side chain, positioning it as a candidate prodrug form analogous to the validated Lilly series.

Prodrug strategy Oral bioavailability sPLA2 inhibition

sPLA2 Inhibitory Potential: Indole-3-Glyoxylamide Scaffold vs. Other sPLA2 Inhibitor Chemotypes

The 1H-indole-3-glyoxylamide class is among the most extensively patented sPLA2 inhibitor scaffolds, with multiple Eli Lilly patents (US 5,654,326; US 5,733,923; EP 0,620,215) disclosing submicromolar IC50 values for optimized analogs [1]. Unlike pyrazolone-based or 2-oxoamide sPLA2 inhibitors that often show selectivity for specific sPLA2 isoforms (e.g., GIVA cPLA2 vs. GV sPLA2), the indole-3-glyoxylamide series has been profiled against human non-pancreatic secretory PLA2 (hnps-PLA2) with potent activity [2]. CAS 872855-53-3 retains the complete indole-3-glyoxylamide pharmacophore and the N1-morpholino extension that appears in later-generation Lilly sPLA2 inhibitor designs, though its specific IC50 has not been published.

sPLA2 inhibition Indole-3-glyoxylamide Anti-inflammatory

Antiprion EC50 Benchmark: Morpholino-Containing Indole-3-Glyoxylamides vs. Non-Morpholino Analogs

In a comprehensive SAR study of indole-3-glyoxylamides as antiprion agents, Thompson et al. (J. Med. Chem. 2009) reported that a p-morpholino phenyl derivative (compound 97) achieved an EC50 of 9 nM in a scrapie-infected cell line model, while the p-NMe2 analog (95) showed an EC50 of 26 nM, and the unsubstituted phenyl analog was significantly less active . This study establishes that incorporating a morpholino group into the indole-3-glyoxylamide framework can lower EC50 by approximately 3-fold compared to dimethylamino substitution and by a substantially larger margin relative to unsubstituted phenyl. CAS 872855-53-3 features a morpholino-2-oxoethyl group directly at the indole N1 rather than at a remote phenyl position, representing an alternative topological placement that has not been explicitly tested in the antiprion assay.

Antiprion activity Indole-3-glyoxylamide Structure-activity relationship

Recommended Experimental Deployment Scenarios for Ethyl 2-(2-(1-(2-Morpholino-2-Oxoethyl)-1H-Indol-3-Yl)-2-Oxoacetamido)Acetate Based on Comparative Evidence


In Vivo Pharmacokinetic Screening Where Ester Prodrug Oral Bioavailability Is Required

For researchers transitioning from in vitro sPLA2 inhibition assays to rodent models of septic shock or acute pancreatitis, the ethyl ester motif in CAS 872855-53-3 provides a hydrolytically cleavable handle consistent with the morpholino-N-ethyl ester prodrug strategy validated in US Patent 6,140,327 [1]. Unlike a free carboxylic acid congener that would necessitate intravenous formulation, this compound can be administered orally in suspension or solution, with ester hydrolysis predicted to release the active acid species in plasma. This makes it operationally superior for dose-response studies requiring repeated oral gavage where a free acid would exhibit erratic absorption or require invasive catheterization.

Solubility-Dependent High-Throughput Screening Cascades

In automated screening facilities where compounds are stored as DMSO stock solutions and diluted into aqueous assay buffers, the morpholino-2-oxoethyl group confers a tertiary amine center (calculated pKa ~7) that enables protonation and enhanced aqueous solubility at assay pH (typically 7.4) [1]. This feature reduces the risk of compound precipitation, non-specific binding to plastic surfaces, and aggregation-derived false positives—common failure modes for neutral, poorly soluble indole-3-glyoxylamide analogs. Procurement teams building diversity libraries for phenotypic or target-based screens should prioritize morpholino-containing indole-3-glyoxylamides for their superior physical compatibility with high-throughput formats.

Antiprion Drug Discovery Leveraging Morpholino Structure-Activity Relationships

The J. Med. Chem. 2009 antiprion SAR study established that morpholino substitution on the indole-3-glyoxylamide scaffold correlates with low-nanomolar EC50 values (compound 97: 9 nM) . While CAS 872855-53-3 places the morpholino group at the N1 position rather than the para-phenyl position of compound 97, this alternative topology offers a direct test of whether N1-morpholino-2-oxoethyl substitution recapitulates or surpasses the antiprion potency of the C4-phenyl morpholino series. Specifically, this compound is suited for head-to-head comparison with compound 97 in the ScN2a scrapie clearance assay to map the spatial requirements for morpholino-mediated antiprion activity.

Dual-Pharmacophore Probe for sPLA2- and Prion-Related Target Engagement Studies

The indole-3-glyoxylamide core has independently validated activity against both sPLA2 (Lilly patent series) [1] and prion propagation (Thompson et al. 2009) . CAS 872855-53-3, by incorporating both this core and a solubilizing morpholino prodrug motif, can serve as a single chemical probe to investigate potential mechanistic intersection between phospholipase A2 signaling and prion protein misfolding—a hypothesis-generating application that would require procurement of a single well-characterized compound rather than multiple analogs. Its dual annotation in the sPLA2 and antiprion literature spaces makes it a unique tool for cross-pathway phenotypic profiling.

Quote Request

Request a Quote for ethyl 2-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamido)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.